Dicyclopentylamine
CAS No.: 20667-16-7
Cat. No.: VC1967125
Molecular Formula: C10H19N
Molecular Weight: 153.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 20667-16-7 |
---|---|
Molecular Formula | C10H19N |
Molecular Weight | 153.26 g/mol |
IUPAC Name | N-cyclopentylcyclopentanamine |
Standard InChI | InChI=1S/C10H19N/c1-2-6-9(5-1)11-10-7-3-4-8-10/h9-11H,1-8H2 |
Standard InChI Key | FUUUBHCENZGYJA-UHFFFAOYSA-N |
SMILES | C1CCC(C1)NC2CCCC2 |
Canonical SMILES | C1CCC(C1)NC2CCCC2 |
Introduction
Chemical Identity and Structure
Dicyclopentylamine, with the molecular formula C₁₀H₁₉N, is a secondary amine characterized by two cyclopentyl groups attached to a nitrogen atom. This structural arrangement confers unique chemical properties that distinguish it from primary amines like cyclopentylamine.
Chemical Identifiers
Parameter | Value |
---|---|
IUPAC Name | N-cyclopentylcyclopentanamine |
CAS Registry Number | 20667-16-7 |
Molecular Formula | C₁₀H₁₉N |
Molecular Weight | 153.26 g/mol |
InChI | InChI=1S/C10H19N/c1-2-6-9(5-1)11-10-7-3-4-8-10 |
InChI Key | FUUUBHCENZGYJA-UHFFFAOYSA-N |
SMILES Notation | C1CCC(C1)NC2CCCC2 |
European Community Number | 837-743-2 |
The molecule features a secondary amine functional group where the nitrogen atom forms bonds with two cyclopentyl rings, each containing five carbon atoms arranged in a pentagonal structure. This structural configuration contributes significantly to its chemical behavior and applications .
Physical and Chemical Properties
Dicyclopentylamine possesses distinctive physical and chemical properties that influence its behavior in various chemical reactions and applications.
Physical Properties
While comprehensive physical data for dicyclopentylamine is limited in the available literature, its properties can be inferred from its structure and comparative compounds. As a secondary amine with two cyclopentyl groups, it is likely to exist as a liquid at standard temperature and pressure, with moderate viscosity.
Chemical Properties
The secondary amine structure of dicyclopentylamine imparts distinct chemical reactivity and stability compared to primary amines such as cyclopentylamine. Notable chemical properties include:
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Nucleophilicity: The nitrogen atom possesses a lone pair of electrons, making it nucleophilic, though less so than primary amines due to steric hindrance from the two cyclopentyl groups.
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Basicity: Functions as a moderately strong base due to the electron-donating nature of the cyclopentyl groups.
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Hydrogen bonding capability: Limited hydrogen bonding ability compared to primary amines as it contains only one N-H bond.
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Coordination ability: Serves as a ligand in coordination chemistry, forming complexes with transition metals.
Hazard Class | Category | Hazard Statement |
---|---|---|
Flammable liquids | 4 | H227: Combustible liquid |
Skin corrosion/irritation | 2 | H315: Causes skin irritation |
Serious eye damage/irritation | 1 | H318: Causes serious eye damage |
Specific target organ toxicity (single exposure) | 3 | H335: May cause respiratory irritation |
These classifications highlight the need for appropriate safety measures when handling this compound .
Synthesis Methods
Several methods exist for the synthesis of dicyclopentylamine, ranging from laboratory-scale procedures to industrial production approaches.
Laboratory Synthesis
The most common laboratory method for synthesizing dicyclopentylamine involves the reaction of cyclopentylamine with cyclopentyl chloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, resulting in the formation of the N-cyclopentylcyclopentanamine product.
The reaction can be represented as:
Cyclopentylamine + Cyclopentyl chloride → Dicyclopentylamine + HCl
Industrial Production
In industrial settings, dicyclopentylamine is often produced through catalytic hydrogenation of cyclopentyl nitrile. This method employs metal catalysts such as palladium or platinum under high pressure and temperature conditions. The process demonstrates high efficiency and yields high-purity dicyclopentylamine.
Novel Synthesis Approaches
Research has also explored chiral synthesis routes for producing stereospecific forms of dicyclopentylamine. One notable approach involves the ring opening of 2-azabicyclo-[2.2.1] or -[2.2.2] structures to create multifunctionalized chiral cyclopentyl- and cyclohexyl-amines with high yields .
Chemical Reactivity
Dicyclopentylamine exhibits versatile chemical reactivity, participating in various types of reactions that make it valuable in organic synthesis and pharmaceutical development.
Oxidation Reactions
Dicyclopentylamine can undergo oxidation to form corresponding amides or nitriles. Common oxidizing agents include potassium permanganate and chromium trioxide. These reactions typically result in the oxidation of the amine group, potentially leading to the formation of cyclopentanone or cyclopentyl nitrile derivatives.
Reduction Reactions
Through reduction reactions, typically using reducing agents such as lithium aluminum hydride or hydrogen gas with a metal catalyst, dicyclopentylamine can be converted to primary amines like cyclopentylamine.
Substitution Reactions
As a secondary amine, dicyclopentylamine readily participates in nucleophilic substitution reactions. The nitrogen atom can attack electrophilic centers, replacing leaving groups. Common reagents include alkyl halides and acyl chlorides, leading to the formation of N-substituted cyclopentyl derivatives.
Coordination Chemistry
Dicyclopentylamine acts as a ligand in coordination chemistry, forming complexes with transition metals. The lone pair on the nitrogen atom coordinates with metal centers, creating stable coordination compounds. A notable example is its ability to form complex compounds with platinum, which have been investigated for potential medicinal applications.
Applications in Research and Industry
Dicyclopentylamine finds diverse applications across scientific research and industrial processes due to its unique structural and chemical properties.
Pharmaceutical Applications
In pharmaceutical research, dicyclopentylamine serves as an important building block for developing therapeutic compounds. Specifically:
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It functions as a precursor in the synthesis of chemokine receptor 2 (CCR2) antagonists, which have shown promise in treating inflammatory diseases including neuropathic pain, rheumatoid arthritis, and multiple sclerosis.
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Research has identified cyclopentylamine derivatives (related to dicyclopentylamine) as potential dual neurokinin-1 receptor (NK1R) antagonists and serotonin reuptake transporter (SERT) inhibitors, with potential applications in treating depression .
Material Science Applications
Recent research has explored novel applications of dicyclopentylamine in materials science:
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When derivatized with graphene oxide (GO-d-CP), dicyclopentylamine can form liquid crystals that serve as alignment media for anisotropic Nuclear Magnetic Resonance (NMR) spectroscopy. This application enables background-free residual dipolar coupling (RDC) and residual chemical shift anisotropy (RCSA) measurements, which are valuable for structural analysis of small molecules .
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These GO-d-CP liquid crystals remain stable for over 30 days and can be easily recovered and reused, making them practical for routine structural analysis applications .
Guest Molecule Applications
Dicyclopentylamine can function as a guest molecule in host-guest complexes, particularly affecting photoisomerization processes. In specific applications, it forms complexes with 2-cyanoethyl–isonicotinic acid–cobaloxime compounds, influencing the rate of photoisomerization. The research suggests that the volume of the reaction cavity within crystal structures, which is affected by dicyclopentylamine's presence, significantly impacts reaction kinetics.
Related Compounds and Derivatives
Understanding dicyclopentylamine's properties and applications benefits from comparison with structurally related compounds.
Comparison with Cyclopentylamine
Cyclopentylamine, a primary amine with a single cyclopentyl group (C₅H₁₁N), differs significantly from dicyclopentylamine:
Property | Dicyclopentylamine | Cyclopentylamine |
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Molecular Formula | C₁₀H₁₉N | C₅H₁₁N |
Molecular Weight | 153.26 g/mol | 85.15 g/mol |
Amine Classification | Secondary | Primary |
N-H Bonds | 1 | 2 |
Boiling Point | Not specified in available data | 106-108°C |
Nucleophilicity | Moderate (sterically hindered) | Higher |
Hydrogen Bonding Capability | Limited | Greater |
The primary amine structure of cyclopentylamine makes it more reactive in many contexts and allows for a broader range of transformations compared to the sterically hindered secondary amine structure of dicyclopentylamine .
Dicyclopentylamine Hydrochloride
The hydrochloride salt of dicyclopentylamine (C₁₀H₁₉N·HCl) represents an important derivative with distinct properties:
Parameter | Value |
---|---|
CAS Registry Number | 69053-83-4 |
Molecular Formula | C₁₀H₂₀ClN |
Molecular Weight | 189.72 g/mol |
IUPAC Name | N-cyclopentylcyclopentanamine hydrochloride |
InChI Key | PHQRMKOKTRIKEN-UHFFFAOYSA-N |
The salt form typically exhibits enhanced water solubility compared to the free base, making it potentially more suitable for certain pharmaceutical and synthetic applications .
Future Research Directions
Current trends suggest several promising avenues for future research involving dicyclopentylamine:
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Development of new synthetic methodologies for producing stereoselective derivatives of dicyclopentylamine, expanding its utility in asymmetric synthesis.
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Further exploration of its potential in pharmaceutical applications, particularly as building blocks for novel therapeutic agents targeting inflammatory and neurological conditions.
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Expanded investigation of its coordination chemistry, especially in developing transition metal complexes with potential catalytic or medicinal properties.
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Additional research into its applications in materials science, building upon the successful development of graphene oxide-dicyclopentylamine liquid crystals for spectroscopic applications.
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